
Disodium 1-((4-(((2,6-dimethyl-4-pyrimidinyl)amino)sulphonyl)phenyl)amino)-3-phenylpropane-1,3-disulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 1-((4-(((2,6-dimethyl-4-pyrimidinyl)amino)sulphonyl)phenyl)amino)-3-phenylpropane-1,3-disulphonate is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidinyl group, a sulphonyl group, and a phenylpropane backbone. Its properties make it valuable in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 1-((4-(((2,6-dimethyl-4-pyrimidinyl)amino)sulphonyl)phenyl)amino)-3-phenylpropane-1,3-disulphonate typically involves multiple steps. The initial step often includes the preparation of the pyrimidinyl derivative, followed by the introduction of the sulphonyl group. The final step involves the coupling of the phenylpropane backbone with the prepared intermediate. Reaction conditions such as temperature, pH, and solvents are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as crystallization and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 1-((4-(((2,6-dimethyl-4-pyrimidinyl)amino)sulphonyl)phenyl)amino)-3-phenylpropane-1,3-disulphonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Disodium 1-((4-(((2,6-dimethyl-4-pyrimidinyl)amino)sulphonyl)phenyl)amino)-3-phenylpropane-1,3-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Disodium 1-((4-(((2,6-dimethyl-4-pyrimidinyl)amino)sulphonyl)phenyl)amino)-3-phenylpropane-1,3-disulphonate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
- N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
- N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenoxyacetamide
Uniqueness
Disodium 1-((4-(((2,6-dimethyl-4-pyrimidinyl)amino)sulphonyl)phenyl)amino)-3-phenylpropane-1,3-disulphonate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
60662-80-8 |
|---|---|
Formule moléculaire |
C21H24N4NaO8S3+ |
Poids moléculaire |
579.6 g/mol |
Nom IUPAC |
sodium;1-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]anilino]-3-phenylpropane-1,3-disulfonic acid |
InChI |
InChI=1S/C21H24N4O8S3.Na/c1-14-12-20(23-15(2)22-14)25-34(26,27)18-10-8-17(9-11-18)24-21(36(31,32)33)13-19(35(28,29)30)16-6-4-3-5-7-16;/h3-12,19,21,24H,13H2,1-2H3,(H,22,23,25)(H,28,29,30)(H,31,32,33);/q;+1 |
Clé InChI |
FXTUNASOOLUGMX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(CC(C3=CC=CC=C3)S(=O)(=O)O)S(=O)(=O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




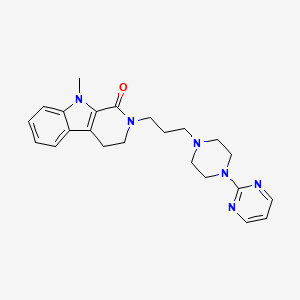
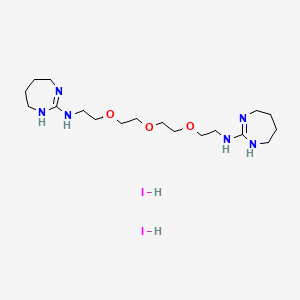

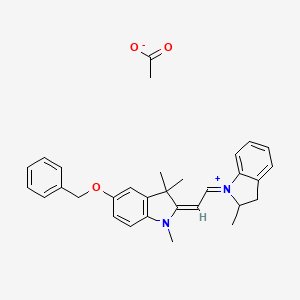
![4-amino-5-chloro-N-[[4-[(3-cyanophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;oxalic acid](/img/structure/B12711940.png)
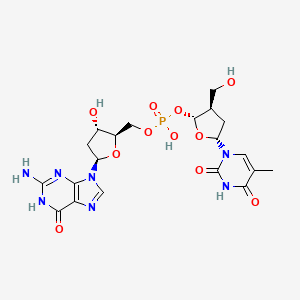

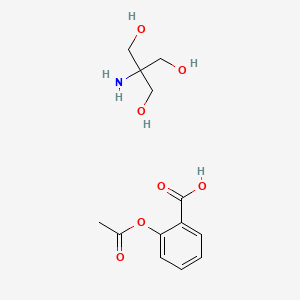
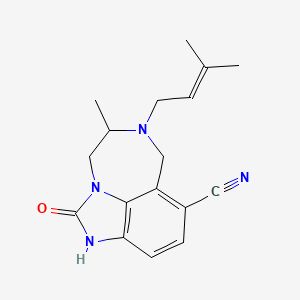

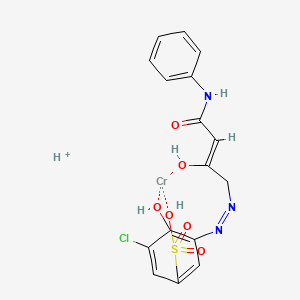
![2-(3-oxo-4,5,9,11-tetrazatetracyclo[7.3.1.17,11.01,6]tetradec-5-en-7-yl)acetohydrazide](/img/structure/B12711976.png)
